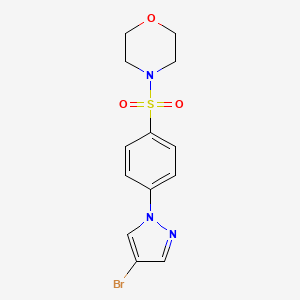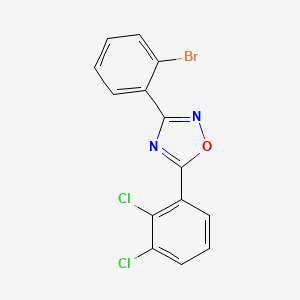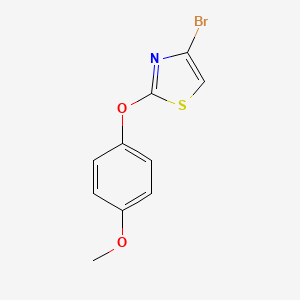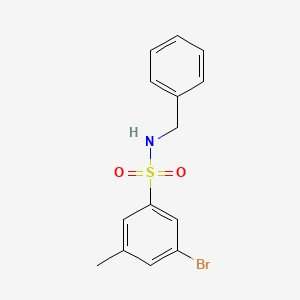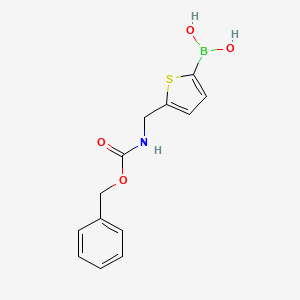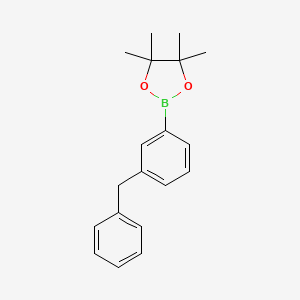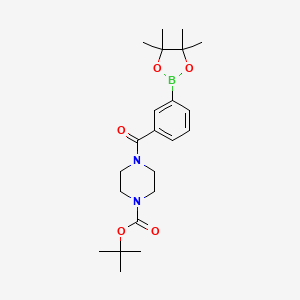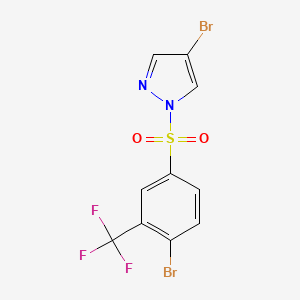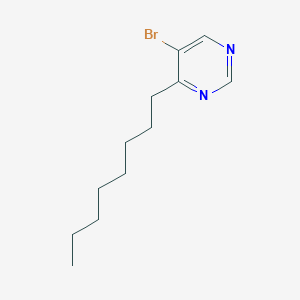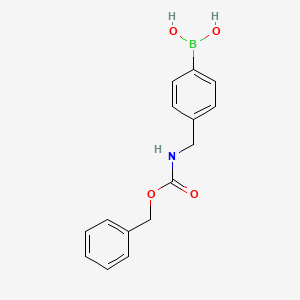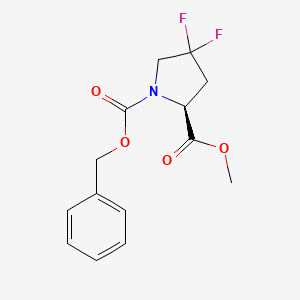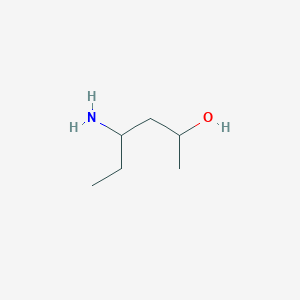
4-Aminohexan-2-ol
説明
Molecular Structure Analysis
The molecular formula of 4-Aminohexan-2-ol is C6H15NO . The InChI code is 1S/C6H15NO/c1-3-6(7)4-5(2)8/h5-6,8H,3-4,7H2,1-2H3 . The canonical SMILES representation is CCC(CC©O)N .Physical And Chemical Properties Analysis
4-Aminohexan-2-ol has a molecular weight of 117.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 117.115364102 g/mol , and the monoisotopic mass is also 117.115364102 g/mol . The topological polar surface area is 46.2 Ų .科学的研究の応用
Mannich Reactions with Amino Alcohols
The compound 4-Aminohexan-2-ol has been studied in the context of Mannich reactions. These reactions involve the condensation of resorcarenes with various amino alcohols, including 4-Aminohexan-2-ol, leading to the formation of tetrabenzoxazines. This showcases the compound's utility in organic synthesis and the formation of complex molecular structures (Schmidt et al., 2000).
Role in Bacterial Enzyme Inhibition
4-Aminohexan-2-ol analogs have been shown to inhibit bacterial glutamic acid decarboxylase in a stereospecific and irreversible manner. This indicates the potential for developing targeted antibacterial agents (Jung et al., 1978).
Collagen Research
In studies related to collagen, 4-Aminohexan-2-ol has been used in reactions modeling the selective cleavage of hydroxylysine-bound glycosyl residues of collagen. This provides insights into collagen's structural and functional properties (Tang & Williams, 1984).
Enzymatic Studies
Research has explored the interactions of 4-Aminohexan-2-ol derivatives with enzymes. For instance, studies on the stoichiometry and stability of adducts formed between human 4-aminobutyrate aminotransferase and 4-Aminohexan-2-ol derivatives reveal insights into enzyme-inhibitor interactions, which is crucial for understanding enzyme mechanics and designing enzyme inhibitors (De Biase et al., 1989).
Oligonucleotide Functionalization
4-Aminohexan-2-ol has been utilized in the synthesis of functionalized oligonucleotides. This involves the coupling of the compound to the 5'-end of synthetic oligonucleotides, which is significant for applications in molecular biology and genetic engineering (Sinha & Cook, 1988).
Biochemical Sensing Applications
A study on the use of 4-Aminohexan-2-ol derivatives for the detection of aluminum ions highlights its potential in biochemical sensing. The study demonstrates the compound's utility in bacterial cell imaging and logical gate applications, indicating its relevance in analytical chemistry and bioimaging (Yadav & Singh, 2018).
Antiprotozoal Activity
Research has also explored the structural requirements of 4-Aminohexan-2-ol derivatives for antiprotozoal activity. This investigation into their efficacy against Trypanosoma and Plasmodium falciparum offers potential avenues for developing new treatments against protozoan diseases (Seebacher et al., 2006).
Safety And Hazards
特性
IUPAC Name |
4-aminohexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(7)4-5(2)8/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXRRPAWODYRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminohexan-2-ol | |
CAS RN |
1565989-00-5 | |
| Record name | 4-aminohexan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
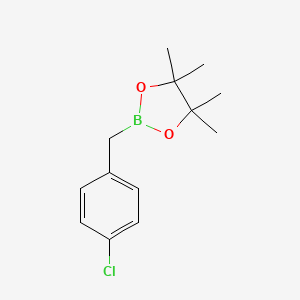
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)
